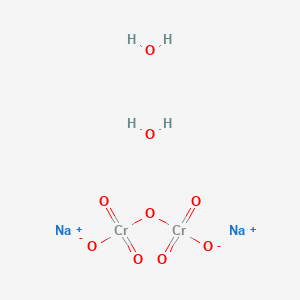

Sodium dichromate dihydrate

Overview

Description

Sodium dichromate dihydrate is an inorganic compound with the chemical formula Na₂Cr₂O₇·2H₂O. It is a bright orange crystalline solid that is highly soluble in water. This compound is widely used as a strong oxidizing agent in various industrial and laboratory processes. This compound is also known for its applications in metal finishing, corrosion resistance, and the manufacture of inorganic chromate pigments .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium dichromate dihydrate is typically synthesized from ores containing chromium (III) oxides. The ore is fused with a base, usually sodium carbonate, at around 1000°C in the presence of air. This process solubilizes the chromium, allowing it to be extracted into hot water. The resulting aqueous extract is then acidified with sulfuric acid or carbon dioxide to produce sodium dichromate .

Industrial Production Methods: In industrial settings, sodium dichromate is produced on a large scale using similar methods. The chromium ore is first roasted with sodium carbonate and oxygen to form sodium chromate. This intermediate is then acidified to yield sodium dichromate. The final product is often crystallized as the dihydrate form for ease of handling and storage .

Chemical Reactions Analysis

Types of Reactions: Sodium dichromate dihydrate undergoes various chemical reactions, primarily oxidation reactions. It is a powerful oxidizing agent and can oxidize a wide range of organic and inorganic compounds.

Common Reagents and Conditions:

Oxidation: this compound is commonly used in acidic conditions to oxidize primary alcohols to aldehydes and secondary alcohols to ketones. For example, it can oxidize ethanol to acetaldehyde and isopropanol to acetone.

Reduction: In the presence of reducing agents like sulfur dioxide, sodium dichromate can be reduced to chromium (III) compounds.

Substitution: Sodium dichromate can also participate in substitution reactions, particularly in the presence of nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reactants and conditions used. For example, the oxidation of primary alcohols typically yields aldehydes, while the oxidation of secondary alcohols yields ketones .

Scientific Research Applications

Sodium dichromate dihydrate has numerous applications in scientific research and industry:

Chemistry: It is used as a strong oxidizing agent in organic synthesis, facilitating the oxidation of various functional groups.

Biology: Sodium dichromate is used in biological research to study the effects of chromium compounds on living organisms.

Medicine: While not commonly used directly in medicine, sodium dichromate is involved in the synthesis of certain pharmaceuticals.

Industry: It is used in metal finishing to enhance corrosion resistance, in the manufacture of inorganic chromate pigments, and in the preparation of colored glass and ceramic glazes.

Mechanism of Action

The mechanism of action of sodium dichromate dihydrate involves its strong oxidizing properties. It can accept electrons from other substances, thereby oxidizing them. The chromium (VI) in sodium dichromate is reduced to chromium (III) during these reactions. This reduction process is crucial in various applications, such as the oxidation of organic compounds and the tanning of leather .

Comparison with Similar Compounds

- Potassium dichromate (K₂Cr₂O₇)

- Ammonium dichromate ((NH₄)₂Cr₂O₇)

- Sodium chromate (Na₂CrO₄)

- Potassium chromate (K₂CrO₄)

Sodium dichromate dihydrate stands out due to its higher solubility and lower equivalent weight, making it a versatile and efficient oxidizing agent in various applications.

Properties

CAS No. |

7789-12-0 |

|---|---|

Molecular Formula |

Cr2H4NaO8 |

Molecular Weight |

259.01 g/mol |

IUPAC Name |

disodium;oxido-(oxido(dioxo)chromio)oxy-dioxochromium;dihydrate |

InChI |

InChI=1S/2Cr.Na.3H2O.5O/h;;;3*1H2;;;;;/q2*+1;;;;;;;;;/p-2 |

InChI Key |

SQYUMISXPZIIMM-UHFFFAOYSA-L |

SMILES |

O.O.[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-].[Na+].[Na+] |

Canonical SMILES |

O.O[Cr](=O)(=O)O[Cr](=O)(=O)O.[Na] |

Key on ui other cas no. |

7789-12-0 |

Pictograms |

Corrosive; Acute Toxic; Irritant; Health Hazard |

Related CAS |

10588-01-9 (Parent) |

Synonyms |

Na2Cr2O7.2H2O |

Origin of Product |

United States |

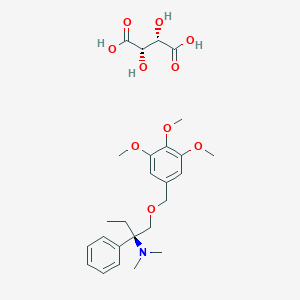

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5E)-5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E,3R)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoic acid](/img/structure/B147794.png)